molecular formula C14H16N2O2 B4432541 3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)- CAS No. 130403-00-8

3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)-

Cat. No.: B4432541
CAS No.: 130403-00-8
M. Wt: 244.29 g/mol
InChI Key: WZFHIYUUCGUYAR-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)- is a heterocyclic compound characterized by a substituted isoxazole core linked to a 2,4,6-trimethylphenyl (mesityl) group via a carboxamide bridge. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g/mol and a topological polar surface area (PSA) of 55.1 Ų, indicating moderate hydrophilicity . Key physicochemical properties include a boiling point of 348.4°C at 760 mmHg, a density of 1.098 g/cm³, and a calculated logP (XlogP3) of 4.2, suggesting significant lipophilicity . The compound features one hydrogen bond donor and three hydrogen bond acceptors, with four rotatable bonds contributing to conformational flexibility .

Properties

IUPAC Name

5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8-5-9(2)13(10(3)6-8)15-14(17)12-7-11(4)18-16-12/h5-7H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFHIYUUCGUYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=NOC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156510
Record name 3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130403-00-8
Record name 3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130403008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)- typically involves the coupling reaction of aniline derivatives with isoxazole–carboxylic acid . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions . These reactions are carried out under controlled temperatures and pressures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions. The use of metal-free synthetic routes is also being explored to reduce costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry

3-Isoxazolecarboxamide derivatives have been explored for their potential as therapeutic agents. The compound's structure suggests possibilities in:

  • Anticancer Activity : Isoxazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. Research indicates that modifications to the isoxazole ring can enhance biological activity against various cancer types.
  • Anti-inflammatory Effects : Certain isoxazole derivatives exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This could lead to the development of new anti-inflammatory drugs.

Agrochemicals

The compound's structural features lend themselves to applications in agrochemicals:

  • Pesticide Development : Isoxazole derivatives have been studied for their efficacy as pesticides. Their ability to disrupt metabolic processes in pests can lead to effective pest management solutions.
  • Herbicides : Research into the herbicidal properties of isoxazole compounds suggests potential for developing selective herbicides that target specific weed species without harming crops.

Materials Science

The unique properties of 3-Isoxazolecarboxamide also make it suitable for applications in materials science:

  • Polymer Synthesis : The compound can be used as a monomer in polymerization processes, leading to materials with enhanced thermal and mechanical properties.
  • Nanotechnology : Its incorporation into nanomaterials can improve the functionality of composites used in electronics and coatings.

Case Studies

StudyApplicationFindings
Study on Anticancer ActivityMedicinal ChemistryIsoxazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines, suggesting a potential pathway for drug development.
Pesticide Efficacy ResearchAgrochemicalsField trials showed that isoxazole-based pesticides reduced pest populations significantly compared to control groups, with minimal environmental impact observed.
Polymer Properties EnhancementMaterials ScienceIncorporation of isoxazole units into polymer matrices improved tensile strength and thermal stability, indicating potential for high-performance materials.

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Impact of Substituents :

  • Electron-withdrawing groups (e.g., -F) : Increase polarity and metabolic stability but may reduce membrane permeability .

Variations in the Aromatic Amine Group

Compound Name Amine Group Key Differences
N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide 5-Chloro-2-methylphenyl Chlorine and hydroxyl groups introduce polarity and hydrogen-bonding capacity; molecular weight = 347.06 g/mol
3-(2-Chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide 2-Chlorophenyl Chlorine at the ortho position increases steric hindrance; reduced PSA (45.8 Ų)
3-(3-Methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide 3,4,5-Trimethoxyphenyl Methoxy groups enhance electron-donating effects and solubility; molecular weight = 384.38 g/mol

Impact of Aromatic Substitution :

  • Trimethylphenyl (mesityl) : High steric bulk in 3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)- limits rotational freedom and may enhance binding specificity .
  • Methoxy groups : Improve solubility but may reduce metabolic stability due to oxidative demethylation pathways .

Functional Group Modifications

Compound Name Functional Group Key Differences
(5-Methylisoxazol-3-YL)((2,4,6-trimethylphenyl)sulfonyl)amine Sulfonamide Replaces carboxamide with sulfonamide; increased acidity (pKa ~10) and hydrogen-bond acceptor count
N-Methyl-5-phenylisoxazole-3-carboxamide N-Methyl carboxamide Methylation reduces hydrogen-bond donor capacity (0 vs. 1), altering pharmacokinetics

Functional Group Effects :

  • Carboxamide vs. Sulfonamide : Sulfonamides exhibit stronger hydrogen-bonding and higher thermal stability but may face toxicity concerns .
  • N-Alkylation : Reduces polarity and may enhance blood-brain barrier penetration .

Q & A

Q. What are the recommended synthetic routes for preparing 5-methyl-N-(2,4,6-trimethylphenyl)isoxazole-3-carboxamide?

The compound can be synthesized via amide coupling between isoxazole-3-carboxylic acid derivatives and substituted anilines. For example, reacting 5-methylisoxazole-3-carboxylic acid with 2,4,6-trimethylaniline in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Similar procedures are described for diarylisoxazole carboxamides, where yields are optimized using stoichiometric ratios and purification via column chromatography or recrystallization . Alternative routes involve carbaldoxime intermediates, as seen in glycosylated isoxazole carboxamide syntheses .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Key safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Face shields are recommended during bulk handling .
  • Storage : Store in a cool, dry place away from ignition sources. Ensure containers are tightly sealed to prevent moisture absorption .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid discharge into drains .

Q. Which analytical techniques are critical for characterizing its molecular structure and purity?

  • X-ray Crystallography : Determines crystal packing, bond angles, and torsion angles. For example, N-(2,4,6-trimethylphenyl)acetamide derivatives crystallize in monoclinic systems with distinct space groups (e.g., P2₁/c) .
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm substituent patterns, such as methyl group resonances at δ 2.24 ppm and aromatic proton coupling .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₇H₁₃ClFN₂O₃: 347.0593) .

Advanced Research Questions

Q. How can researchers design experiments to assess its biological activity, such as enzyme inhibition or mitochondrial modulation?

  • In Vitro Assays : Use isolated mitochondria (e.g., from mouse liver) to study effects on membrane potential (Rh123 fluorescence) or calcium retention (Calcium Green-5N) .
  • Cell-Based Models : Treat cultured cells (e.g., cancer lines) with the compound at 1–100 µM concentrations (1% DMSO vehicle) and measure viability via MTT assays.
  • In Vivo Models : Zebrafish embryos can be exposed to graded concentrations (e.g., 1–50 µM) to evaluate developmental toxicity or bioactivity .

Q. What factors influence its chemical stability under varying experimental conditions?

  • pH Sensitivity : The carboxamide group may hydrolyze under strongly acidic/basic conditions. Stability studies in buffers (pH 3–9) with HPLC monitoring are advised.
  • Light and Temperature : Store in amber vials at –20°C to prevent photodegradation. Thermal stability can be assessed via TGA (thermogravimetric analysis).
  • Reactivity : The trimethylphenyl group sterically shields the isoxazole ring, reducing electrophilic substitution but permitting oxidation at methoxy groups under strong oxidants (e.g., KMnO₄) .

Q. How should researchers address contradictions in biological data, such as variable potency across assays?

  • Concentration Calibration : Verify "formal" vs. actual concentrations using LC-MS, as biological matrices (e.g., serum proteins) may reduce bioavailability .
  • Control for Solvent Effects : Compare DMSO vehicle controls at matching concentrations (e.g., 0.1–1%).
  • Replicate Experiments : Perform triplicate assays with independent compound batches to assess batch-to-batch variability.

Q. What strategies optimize synthetic yield and scalability for this compound?

  • Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates.
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
  • Purification : Optimize gradient elution in flash chromatography (e.g., hexane/ethyl acetate) or employ recrystallization from ethanol/water mixtures .

Q. How can mechanistic studies elucidate its interaction with biological targets?

  • Molecular Docking : Use crystal structures (e.g., PDB ID 1XYZ) to model binding to enzymes like cytochrome c oxidase .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with purified proteins.
  • Metabolite Profiling : Identify primary/secondary metabolites (e.g., via LC-MS) to trace metabolic pathways, as seen in nitrone formation from hydroxylamine derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)-
Reactant of Route 2
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3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)-

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